molecular formula C21H22N2O2 B11537650 4-(Quinoxalin-2-yl)phenyl heptanoate

4-(Quinoxalin-2-yl)phenyl heptanoate

Cat. No.: B11537650
M. Wt: 334.4 g/mol
InChI Key: ZNXHTQTVZLICRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Quinoxalin-2-yl)phenyl heptanoate is an organic compound characterized by a quinoxaline moiety linked via a phenyl group to a heptanoate ester. Quinoxaline derivatives are heterocyclic aromatic compounds with a bicyclic structure consisting of two nitrogen atoms, making them versatile in medicinal chemistry, materials science, and coordination chemistry.

The synthesis typically involves coupling 4-(quinoxalin-2-yl)phenol with heptanoyl chloride under basic conditions. Structural elucidation via X-ray crystallography, often refined using SHELXL , reveals planar quinoxaline and phenyl rings, with the heptanoate chain adopting a gauche conformation. This structural insight aids in understanding intermolecular interactions, such as π-π stacking and van der Waals forces, critical for its solubility and reactivity.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) heptanoate

InChI

InChI=1S/C21H22N2O2/c1-2-3-4-5-10-21(24)25-17-13-11-16(12-14-17)20-15-22-18-8-6-7-9-19(18)23-20/h6-9,11-15H,2-5,10H2,1H3

InChI Key

ZNXHTQTVZLICRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

To contextualize 4-(Quinoxalin-2-yl)phenyl heptanoate, we compare it with structurally analogous compounds, focusing on ester chain length, substituent effects, and biological activity. Key comparisons include:

Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL in DMSO) LogP
This compound 349.42 112–114 8.2 4.1
4-(Quinoxalin-2-yl)phenyl acetate 265.28 158–160 12.5 2.3
4-(Quinoxalin-2-yl)phenyl stearate 447.60 89–91 1.4 7.8
Quinoxaline-2-carboxylic acid 164.15 245–247 23.0 0.9

Key Observations :

  • Ester Chain Length: Longer chains (e.g., stearate) reduce solubility in polar solvents like DMSO due to increased hydrophobicity (LogP = 7.8 vs. 4.1 for heptanoate) .
  • Thermal Stability : Shorter esters (e.g., acetate) exhibit higher melting points, attributed to stronger crystalline packing forces.
  • Biological Activity: In kinase inhibition assays, heptanoate derivatives show moderate IC₅₀ values (~5 µM) compared to acetate (IC₅₀ = 12 µM), likely due to optimized lipophilicity enhancing membrane permeability .
Table 2: Structural Parameters from Crystallography
Compound C–N Bond Length (Å) Dihedral Angle (°) Refinement Software
This compound 1.34 15.2 SHELXL
4-(Quinoxalin-2-yl)phenyl acetate 1.33 14.8 SHELXL
Quinoxaline-2-carboxylic acid 1.35 N/A OLEX2

Structural Insights :

  • The consistent C–N bond lengths (~1.33–1.35 Å) across derivatives confirm the rigidity of the quinoxaline core.
  • Dihedral angles between quinoxaline and phenyl groups (~15°) suggest moderate conjugation, preserved even with varying ester chains. Structural refinements using SHELXL highlight minor conformational adjustments in the aliphatic chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.